D-Alanine-d4

Description

Overview of Alanine (B10760859) Enantiomers and the Specificity of Deuterated Derivatives, including D-Alanine-2,3,3,3-d4

Alanine, like most amino acids, exists in two stereoisomeric forms, or enantiomers: L-alanine and D-alanine. researchgate.net These molecules are mirror images of each other and are not superimposable. In most biological systems, L-amino acids are the primary building blocks of proteins. frontiersin.org D-alanine, however, plays a crucial role in the structure of bacterial cell walls, specifically in the peptidoglycan layer. frontiersin.orgasm.orgbiorxiv.org This structural difference between L- and D-alanine is fundamental to their distinct biological roles.

The deuterated derivative, D-Alanine-2,3,3,3-d4, is a specific form of D-alanine where the hydrogen atoms on the second and third carbon atoms have been replaced by deuterium (B1214612). nih.gov This specific labeling provides a unique mass signature that allows it to be distinguished from both unlabeled D-alanine and other deuterated forms of alanine. This specificity is critical for experiments designed to track the precise metabolic fate of the D-alanine molecule.

Rationale for Deuterium Substitution at the 2,3,3,3 Positions in D-Alanine for Mechanistic and Flux Analysis Applications

The strategic placement of four deuterium atoms on the D-alanine molecule in D-Alanine-2,3,3,3-d4 is key to its utility in mechanistic and flux analysis studies. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. acs.org This effect can be a powerful tool for studying enzyme reaction mechanisms.

In metabolic flux analysis, the goal is to quantify the rates of biochemical reactions. By introducing D-Alanine-2,3,3,3-d4 into a system, researchers can follow the incorporation of the deuterium-labeled alanine into various metabolic products over time. creative-proteomics.com The specific labeling at the 2,3,3,3-positions ensures that the deuterium atoms are not easily lost through common metabolic reactions like transamination, which primarily affects the amino group at the C2 position. physiology.org This stability of the label allows for more accurate tracking of the entire alanine backbone as it moves through different metabolic pathways. For instance, studies have utilized deuterated alanine to investigate amino acid metabolism and its relationship to glucose metabolism in various biological contexts. cymitquimica.comphysiology.org The use of deuterium magnetic resonance spectroscopy (DMRS) with deuterated amino acids is also a promising area of research for non-invasively studying metabolic processes in vivo. osf.ioosf.io

The following tables provide a summary of the key properties of D-Alanine-2,3,3,3-d4 and a comparison with its non-deuterated counterpart.

| Property | Value |

| Chemical Formula | C₃H₃D₄NO₂ |

| Molecular Weight | 93.12 g/mol nih.gov |

| CAS Number | 53795-92-9 medchemexpress.com |

| Appearance | White to off-white solid medchemexpress.com |

| Isotopic Purity | Typically ≥98 atom % D sigmaaldrich.com |

| Compound | Molecular Weight ( g/mol ) | Biological Significance |

| D-Alanine | 89.09 | Component of bacterial cell walls. frontiersin.orgasm.org |

| D-Alanine-2,3,3,3-d4 | 93.12 nih.gov | Stable isotope tracer for metabolic research. medchemexpress.com |

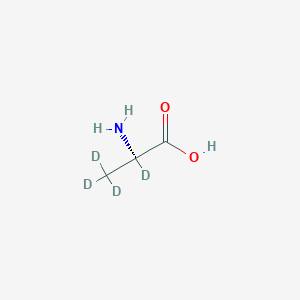

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7NO2 |

|---|---|

Molecular Weight |

93.12 g/mol |

IUPAC Name |

(2R)-2-amino-2,3,3,3-tetradeuteriopropanoic acid |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3,2D |

InChI Key |

QNAYBMKLOCPYGJ-GZZUTIEJSA-N |

Isomeric SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])[2H])N |

Canonical SMILES |

CC(C(=O)O)N |

sequence |

X |

Origin of Product |

United States |

Synthesis and Chemical Modification of D Alanine 2,3,3,3 D4

Methodologies for Deuterium (B1214612) Incorporation into the Alanine (B10760859) Backbone

The introduction of deuterium into the alanine molecule can be achieved through several methods, each offering different levels of control over the position and stereochemistry of the deuterium atoms.

Chemical Synthesis Approaches for Stereo- and Regiospecific Deuteration

Chemical synthesis provides precise control over the placement of deuterium atoms on the alanine backbone. One approach involves the use of chiral precursors to ensure the desired stereochemistry of the final product. For instance, base-catalyzed deuteriation of chiral 3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazines can produce α-deuteriated α-amino acids with high stereospecificity. rsc.org This method allows for the specific replacement of the α-hydrogen with a deuterium atom without affecting the stereogenic center at C-3. rsc.org

Another strategy involves the stereoinversion of L-alanine to α-C deuterated D-alanine. This can be accomplished using a combination of an achiral pyridoxal (B1214274) analogue and a chiral base under mild conditions. nih.gov This biomimetic approach allows for the catalytic deuteration of L-alanine with an inversion of its stereochemistry to yield deuterated D-alanine. nih.gov Furthermore, methods have been developed for the stereoselective synthesis of deuterated amino acids using chiral auxiliaries, which can lead to almost enantiomerically pure products. mdpi.com

The following table summarizes key aspects of chemical synthesis approaches for deuteration:

Table 1: Chemical Synthesis Approaches for Deuteration of Alanine| Method | Key Features | Outcome |

|---|---|---|

| Base-catalyzed deuteriation of dihydropyrazines | Utilizes chiral precursors. rsc.org | Regiospecific deuteration at the α-position. rsc.org |

| Catalytic stereoinversion | Employs a pyridoxal analogue and a chiral base. nih.gov | Converts L-alanine to α-C deuterated D-alanine. nih.gov |

| Chiral auxiliaries | Involves stereoselective insertion of a side chain. mdpi.com | Produces enantiomerically pure α-C-deuterated amino acids. mdpi.com |

Hydrogen-Deuterium Exchange Protocols for Alanine Derivatization

Hydrogen-deuterium exchange (HDX) is a widely used technique for introducing deuterium into molecules. nih.gov This process typically involves exposing the target molecule to a deuterium source, such as deuterium oxide (D₂O), under conditions that facilitate the exchange of hydrogen atoms for deuterium atoms. nih.govnih.gov The rate and extent of exchange are influenced by factors such as pH, temperature, and the presence of catalysts. mdpi.comnih.gov

Acid- and base-catalyzed HDX reactions are common methods for deuterating amino acids. mdpi.com Base-catalyzed exchange, in particular, is effective for replacing acidic hydrogens, such as those on the α-carbon of amino acids, through a keto-enol equilibrium. mdpi.com For alanine, this can be achieved by incubation in a basic solution with a deuterium source. mdpi.com It has been shown that the presence of a quaternary ammonium (B1175870) group on a peptide can significantly accelerate the HDX at the α-carbon of N-methylalanine residues. nih.gov

The efficiency of deuterium incorporation can be monitored using techniques like mass spectrometry, which detects the mass shift resulting from the replacement of hydrogen with deuterium. nih.govcreative-proteomics.com It's important to note that some hydrogens, particularly those attached to heteroatoms (O, N, S), can readily exchange back with protons in an aqueous environment, a phenomenon known as back-exchange. researchgate.netacs.org

Derivatization Strategies for D-Alanine-2,3,3,3-d4 in Analytical and Biochemical Contexts

To enhance its utility in specific applications, D-Alanine-2,3,3,3-d4 can be chemically modified or derivatized. These modifications can improve its detectability in analytical instruments or make it suitable for incorporation into larger molecules like peptides.

N-Acetylation for Enhanced Analytical Detectability

N-acetylation is a common derivatization technique where an acetyl group is added to the amino group of the alanine molecule. creative-proteomics.com N-Acetyl-D-alanine-2,3,3,3-d4 is the resulting compound. cymitquimica.com This modification can be advantageous for several analytical techniques. For instance, in gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to make the amino acid volatile enough for analysis. nih.gov N-acetylation, combined with esterification of the carboxyl group, is a common derivatization strategy for amino acids prior to GC-MS analysis. nih.gov

The introduction of the acetyl group can also influence the fragmentation patterns in mass spectrometry, potentially leading to more informative spectra for structural elucidation. nih.gov Furthermore, N-acetylation can play a role in biological systems, as it is a key post-translational modification of proteins. creative-proteomics.com

Fmoc-Protection for Peptide Synthesis Applications

For applications in peptide synthesis, the amino group of D-Alanine-2,3,3,3-d4 needs to be protected to prevent unwanted side reactions during the coupling of amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis. chemimpex.comcymitquimica.com Fmoc-D-Alanine-2,3,3,3-d4 is commercially available and serves as a building block for incorporating this deuterated amino acid into a peptide chain. ckisotopes.com

The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, allowing for the stepwise assembly of a peptide. chemimpex.com The use of Fmoc-protected deuterated amino acids enables the synthesis of peptides containing site-specific isotopic labels, which are invaluable tools for structural and dynamic studies of peptides and proteins using techniques like nuclear magnetic resonance (NMR) spectroscopy.

The properties of Fmoc-D-Alanine-2,3,3,3-d4 are summarized in the table below:

Table 2: Properties of Fmoc-D-Alanine-2,3,3,3-d4| Property | Value |

|---|---|

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-D-alanine-2,3,3,3-d4 |

| Linear Formula | CD₃CD(NH-Fmoc)CO₂H |

| Molecular Weight | 315.36 |

| Isotopic Purity | 98 atom % D |

| Form | Solid |

| Melting Point | 147-153 °C |

| Application | Peptide synthesis ckisotopes.com |

Advanced Analytical Methodologies Employing D Alanine 2,3,3,3 D4

Mass Spectrometry-Based Techniques for Quantification and Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it allows for the sensitive and specific quantification of small molecules in complex biological mixtures. D-Alanine-2,3,3,3-d4 plays a crucial role in these analyses, primarily as an internal standard. nih.govusda.govshimadzu.comau.dkmdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Chiral Amino Acid Analysis

The separation of chiral amino acids, which are stereoisomers of each other, is essential for understanding their distinct biological roles. nih.gov Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are highly sensitive methods for this purpose. nih.govshimadzu.comscispace.comchemrxiv.org In these techniques, D-Alanine-2,3,3,3-d4 is often used as an internal standard to ensure accurate quantification. nih.govshimadzu.com

A study on the biodistribution of gut-absorbed D-alanine utilized chiral derivatization followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-TQMS) to measure D- and L-alanine concentrations. chemrxiv.org This method allowed for the exploration of endogenous D-alanine synthesis. chemrxiv.org Another approach for the simultaneous analysis of D-alanine, D-aspartic acid, and D-serine in rat plasma and tissues involved pre-column derivatization and separation on a chiral column using LC-MS/MS. nih.gov

Research on D- and L-amino acid concentrations in the culture broth of Lactobacillus species employed LC-MS/MS with DL-alanine-2,3,3,3-d4 as an internal standard to investigate the influence of different monosaccharides on amino acid production. nih.gov Similarly, a sensitive and rapid hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method was developed for the determination of free amino acids in sweet potatoes, using L-alanine-2,3,3,3-d4 as one of the internal standards. usda.gov

A comparative study of LC-MS/MS and LC-time-of-flight mass spectrometry (LC-TOFMS) for the quantitative analysis of D-amino acids in black vinegar also utilized DL-alanine-2,3,3,3-d4 as an internal standard. shimadzu.com The results demonstrated that the LC-MS/MS method offered superior quantitation capabilities. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Global and Targeted Metabolomics Studies

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in metabolomics for the analysis of volatile and thermally stable compounds. mdpi.comnih.govresearchgate.net For non-volatile metabolites like amino acids, a derivatization step is required to make them amenable to GC analysis. mdpi.comresearchgate.net D-Alanine-2,3,3,3-d4 is frequently employed as an internal standard in these GC-MS based metabolomics studies. au.dkmdpi.comnih.govnih.gov

One study investigating the thermal degradation of metabolites in urine used multiple isotope-labeled internal standards, including L-alanine-2,3,3,3-d4, for off-line GC metabolomics. au.dk This research highlighted the importance of carefully selecting internal standards and optimizing GC inlet temperatures to avoid degradation of certain amino acids. au.dk Another study compared two derivatization techniques, silylation (TMS) and alkylation (MCF), for the analysis of amino and non-amino organic acids by GC-MS, using L-alanine-2,3,3,3-d4 as the internal standard. mdpi.com

In a study evaluating different extraction methods for the GC-MS based metabolomics analysis of giant panda fur, L-alanine-2,3,3,3-d4 was used as an internal standard to normalize the data and ensure the repeatability of the extraction methods. nih.gov Furthermore, research on the assessment of GC-MS in detecting changes in metabolite levels in human plasma utilized L-alanine-2,3,3,3-d4 as part of a spike-in experiment. nih.gov

Optimization of D-Alanine-2,3,3,3-d4 as an Internal Standard in Quantitative Assays

The use of a stable isotope-labeled internal standard, such as D-Alanine-2,3,3,3-d4, is critical for accurate quantification in mass spectrometry-based assays. usda.govau.dkmdpi.com The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process and experiences the same variations as the analyte of interest during extraction, derivatization, and analysis. nih.govnih.gov This allows for the correction of any sample loss or variation in ionization efficiency, leading to more precise and accurate results. shimadzu.com

Several studies have demonstrated the effective use of D-Alanine-2,3,3,3-d4 as an internal standard. In the analysis of free amino acids in sweet potatoes, a mixture of four isotopically labeled amino acids, including L-alanine-2,3,3,3-d4, was used for accurate quantification. usda.gov A study on the thermal degradation of metabolites in urine for GC-metabolomics also employed a mix of isotope-labeled internal standards, including L-alanine-2,3,3,3-d4, for normalization. au.dk Similarly, the analysis of amino acids in the culture broth of Lactobacillus used DL-alanine-2,3,3,3-d4 as the internal standard. nih.gov

The following table summarizes the use of D-Alanine-2,3,3,3-d4 as an internal standard in various quantitative assays:

| Analytical Technique | Matrix | Analyte(s) | Purpose of D-Alanine-2,3,3,3-d4 |

| HILIC-MS/MS | Sweet Potato | Free Amino Acids | Internal Standard for Quantification |

| GC-MS | Urine | Metabolites | Internal Standard for Normalization |

| LC-MS/MS | Lactobacillus Culture Broth | D- and L-Amino Acids | Internal Standard for Quantification |

| UPLC-TQMS | Mouse Tissues | D- and L-Alanine | Internal Standard for Quantification |

| LC-MS/MS & LC-TOFMS | Black Vinegar | D-Amino Acids | Internal Standard for Quantification |

| GC-MS | Giant Panda Fur | Metabolites | Internal Standard for Normalization |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. ckisotopes.comsmolecule.comeurisotop.comau.dknih.gov Deuterium (B1214612) labeling, as in D-Alanine-2,3,3,3-d4, can be advantageous in certain NMR experiments. isotope.comisotope.comckisotopes.com

Application in Biomolecular NMR for Conformational and Dynamics Studies

In biomolecular NMR, stable isotopes are used to simplify complex spectra and to probe the structure and dynamics of large biomolecules like proteins. ckisotopes.comeurisotop.com While less common than 13C and 15N labeling, deuterium labeling can be used to reduce proton density and simplify proton NMR spectra. ckisotopes.comeurisotop.com L-Alanine-2,3,3,3-d4 is available for such applications in biomolecular NMR. isotope.comisotope.com

Integration into NMR Metabolomics for Cellular Extract Analysis

NMR-based metabolomics is a systems biology approach that aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. au.dkunl.eduunl.edursc.orgnih.govresearchgate.net In the preparation of samples for NMR metabolomics, a deuterated solvent, typically D₂O, is used to suppress the large water signal. unl.eduunl.edunih.gov

While D-Alanine-2,3,3,3-d4 itself is not typically added directly to cellular extracts for routine NMR metabolomics analysis, the study of alanine (B10760859) metabolism is a key aspect of many such investigations. For instance, in a study of Mycobacterium smegmatis, NMR metabolomics was used to analyze the targets of D-cycloserine, a drug that inhibits alanine racemase. unl.edu The study monitored changes in the concentrations of alanine and other metabolites in cell extracts. unl.edu Another study used NMR metabolomics to assess metabolic changes in an alr mutant strain of M. smegmatis, which has an inactivated alanine racemase gene. unl.edu This research involved supplementing the culture media with ¹³C-labeled D-alanine to trace its metabolic fate. unl.edu

Development and Validation of Robust Analytical Methods for D-Alanine-2,3,3,3-d4 Detection in Complex Biological Matrices

The quantification of amino acids in complex biological matrices, such as plasma, urine, and tissues, presents significant analytical challenges due to the presence of numerous interfering substances. shimadzu.comckisotopes.com The development of robust and reliable analytical methods is crucial for accurate measurements in fields like clinical diagnostics and metabolomics. bevital.noresearchgate.net Stable isotope-labeled compounds, such as D-Alanine-2,3,3,3-d4, are instrumental in these advanced methodologies, primarily serving as ideal internal standards (IS) for mass spectrometry-based assays. ckisotopes.com

The use of a stable isotope-labeled internal standard is a cornerstone of quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). otsuka.co.jp D-Alanine-2,3,3,3-d4 is chemically identical to its endogenous, non-labeled counterpart, D-Alanine, but has a different mass due to the substitution of four hydrogen atoms with deuterium. nih.gov This property allows it to be distinguished by the mass spectrometer. When added to a biological sample at a known concentration at the beginning of the sample preparation process, D-Alanine-2,3,3,3-d4 co-elutes chromatographically with the analyte and experiences similar ionization effects and potential losses during extraction. shimadzu.com By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for variations in sample preparation and instrument performance, leading to highly accurate and precise quantification. shimadzu.comosaka-u.ac.jp

Method development for analyzing D-amino acids using D-Alanine-2,3,3,3-d4 as an IS typically involves several key steps. First is the optimization of sample preparation, which often includes a protein precipitation step, frequently using an organic solvent like acetonitrile (B52724), to remove larger molecules from the matrix. bevital.noresearchgate.net This is followed by the optimization of chromatographic separation. To separate D-amino acids from their L-enantiomers, chiral chromatography columns, such as the CROWNPAK CR-I(+), are often employed. shimadzu.comosaka-u.ac.jp The mobile phases commonly consist of acetonitrile and water with an additive like formic acid to facilitate protonation for positive ion mode mass spectrometry. bevital.nomdpi.com

The final step is the optimization of the mass spectrometer parameters. For high sensitivity and specificity, tandem mass spectrometry (MS/MS) is used, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for the analyte and the internal standard is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This highly specific detection minimizes interference from the complex biological matrix. shimadzu.com

Validation of these analytical methods is performed according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure their reliability. shimadzu.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Research Findings & Method Performance

Research has demonstrated the successful application of methods using D-Alanine-2,3,3,3-d4 for the quantification of various D-amino acids in complex samples like fermented foods (black vinegar) and biological fluids. shimadzu.comosaka-u.ac.jp In one such study, a newly developed LC-MS/MS method was evaluated for its performance. shimadzu.com All samples and calibration standards were spiked with a fixed concentration of DL-alanine-2,3,3,3-d4 as the internal standard to correct for injection and ionization errors. shimadzu.com The validation results showcased excellent linearity and sensitivity.

Below is a table summarizing the performance of an LC-MS/MS method for the analysis of various D-amino acids, which utilized D-Alanine-2,3,3,3-d4 as an internal standard to ensure accuracy.

Table 1: Method Validation Parameters for D-Amino Acid Analysis Using a D-Alanine-d4 Internal Standard This table is representative of typical method performance where D-Alanine-2,3,3,3-d4 is used as an internal standard. Data adapted from a study on D-amino acid analysis. osaka-u.ac.jp

| Analyte | Linearity Range (µM) | Correlation Coefficient (r) | Repeatability (RSD%) | LOD (µM) | LOQ (µM) |

| D-Alanine | 0.05 - 100 | 0.9997 | 2.5 | 0.005 | 0.01 |

| D-Serine | 0.05 - 100 | 0.9952 | 12.5 | 0.005 | 0.5 |

| D-Threonine | 0.05 - 100 | 0.9970 | 11.7 | 0.005 | 0.01 |

| D-Tryptophan | 0.005 - 50 | 0.9993 | 2.9 | 0.005 | 0.005 |

| D-Tyrosine | 0.005 - 50 | 0.9987 | 4.3 | 0.005 | 0.05 |

| D-Valine | 0.01 - 50 | 0.9999 | 2.1 | 0.005 | 0.01 |

Another study focusing on the analysis of citrulline in plasma demonstrated the robustness of using a deuterated internal standard with UPLC-MS/MS. bevital.no The validation showed excellent precision and accuracy, with inter-day coefficients of variation (CV) below 3.9% and recoveries ranging from 98.0% to 100.3%. bevital.no While this study did not use D-Alanine-2,3,3,3-d4 specifically, it highlights the effectiveness of the stable isotope dilution strategy in complex matrices like plasma. The principles are directly transferable to methods employing this compound for D-alanine quantification or as an IS for other amino acids.

The development of these robust methods is critical, as they enable the reliable measurement of trace levels of amino acids in biological fluids, which is essential for exploring their roles in various physiological and pathological states. researchgate.net The use of D-Alanine-2,3,3,3-d4 is a key component in achieving the required accuracy and sensitivity for this research. shimadzu.comosaka-u.ac.jp

Applications of D Alanine 2,3,3,3 D4 in Metabolic Pathway Elucidation

Tracing Amino Acid Metabolism and Fluxes in Various Biological Systems

The use of stable isotopes like deuterium (B1214612) is a cornerstone of metabolic research, allowing for the in-vivo measurement of glucose and alanine (B10760859) metabolism. chemicalbook.in D-Alanine-2,3,3,3-d4, in particular, is instrumental in tracing the metabolic pathways of alanine, a non-essential amino acid central to protein synthesis and intermediary metabolism. cymitquimica.comotsuka.co.jp

Investigation of D-Alanine Catabolism and Anabolism Pathways

D-Alanine-2,3,3,3-d4 is utilized to investigate the catabolic and anabolic routes of D-alanine. Catabolism involves the breakdown of complex molecules to release energy, while anabolism is the synthesis of complex molecules from simpler ones, a process that requires energy. byjus.com In the context of D-alanine metabolism, this deuterated tracer helps to differentiate between pathways of degradation and synthesis.

For instance, studies in marine bacteria have shown that D-alanine can be metabolized through several enzymatic reactions, including those catalyzed by D-alanine aminotransferase, alanine racemase, and D-alanine-D-alanine ligase. nih.gov By introducing D-Alanine-2,3,3,3-d4, researchers can track the flow of the deuterium label through these pathways, revealing the relative activity of each route. For example, the conversion of D-Alanine-2,3,3,3-d4 to pyruvate (B1213749) would indicate catabolic activity, while its incorporation into peptidoglycan precursors would signify an anabolic process. nih.gov

Research has also explored the racemization of L-alanine to D-alanine. In a study using L-Ala-2,3,3,3-d4, the formation of D-Ala-3,3,3-d3 was observed, illustrating the activity of alanine racemase. researchgate.net This demonstrates how deuterated alanine can be used to probe specific enzymatic conversions within the broader metabolic network.

Quantitative Analysis of Alanine Exchange Rates and Turnover in Cellular Models

The quantification of metabolic fluxes, or the rates of turnover in a metabolic pathway, is a key application of stable isotope tracers. D-Alanine-2,3,3,3-d4 allows for the precise measurement of alanine exchange rates and turnover in various cellular models. By monitoring the rate at which the labeled alanine is incorporated into proteins and other metabolites, and the rate at which it is diluted by unlabeled alanine, researchers can calculate the dynamic state of alanine metabolism. physiology.org

For example, in studies of protein synthesis, the incorporation of deuterium from deuterated water (D2O) into nonessential amino acids like alanine is a common technique. physiology.org D-Alanine-2,3,3,3-d4 can be used as an internal standard in such experiments to improve the accuracy of these measurements. shimadzu.com

A kinetic analysis of D-alanine in humans following oral intake demonstrated its rapid absorption and clearance. nih.gov Such studies, which rely on the ability to distinguish the administered labeled D-alanine from the endogenous pool, provide critical data on the whole-body turnover of this amino acid. nih.govmedrxiv.org

| Parameter | Value (Low Dose) | Value (High Dose) |

| Peak Plasma Concentration (Cmax) | 588.4 ± 40.9 µM | Proportional increase |

| Time to Peak Concentration (Tmax) | 0.60 ± 0.06 h | Not significantly different |

| Clearance | 12.5 ± 0.3 L/h | 208 ± 5 mL/min |

| Volume of Distribution | 8.3 ± 0.7 L | Not significantly different |

| Half-life | 0.46 ± 0.04 h | Not significantly different |

| Data from a pharmacokinetic study of oral D-alanine administration in humans, illustrating the rapid turnover of this amino acid. nih.gov |

Contribution to Quantitative Metabolomics Research

Quantitative metabolomics aims to measure the concentrations of a large number of metabolites to understand the metabolic state of a biological system. Deuterated compounds like D-Alanine-2,3,3,3-d4 are invaluable in this field, serving as internal standards to ensure the accuracy and precision of analytical measurements. eurisotop.comotsuka.co.jp

Elucidation of Complex Metabolic Networks through Isotopic Labeling

Isotopic labeling with tracers such as D-Alanine-2,3,3,3-d4 is a powerful strategy for unraveling complex metabolic networks. researchgate.net By following the path of the deuterium atoms through various interconnected pathways, researchers can map out metabolic routes and identify previously unknown connections. eurisotop.com

For example, studies using deuterated pyruvate have shown that the exchange between pyruvate and alanine can occur in different cellular compartments than the exchange between pyruvate and lactate, providing insight into the spatial organization of metabolism. nih.gov Similarly, tracing the metabolism of deuterated glucose has revealed differences in the distribution of deuterium in alanine and lactate, highlighting the complexity of these interconnected pathways. nih.gov

Differential Metabolite Profiling utilizing Deuterated D-Alanine as a Specific Tracer

In differential metabolite profiling, the goal is to identify changes in metabolite levels between different conditions, such as healthy versus diseased states. acs.orgmdpi.comresearchgate.net D-Alanine-2,3,3,3-d4 can be used as a specific tracer in these studies to probe the activity of pathways directly involving alanine.

For instance, in a study of the metabolic response of a green microalga to arsenic, differential metabolite profiling revealed significant changes in the levels of several amino acids, including glutamate, valine, glycine (B1666218), proline, and cysteine. acs.org While this study did not specifically use deuterated D-alanine, it highlights the type of analysis where such a tracer would be beneficial for specifically tracking the fate of alanine under stress conditions.

In another application, d4-alanine was used as an internal standard for the semi-quantification of metabolites in a study of thermal stress in a cnidarian-dinoflagellate symbiosis. biologists.com This demonstrates its utility in ensuring the reliability of comparative metabolomic data.

Mechanistic Studies on Sphingolipid Biosynthesis and Associated Metabolic Pathways

Recent research has implicated D-alanine in the biosynthesis of atypical sphingolipids. D-Alanine-2,3,3,3-d4 has been instrumental in these mechanistic studies, allowing researchers to trace its incorporation into these lipid molecules. researchgate.net

Specifically, D4-L-alanine has been used as a tracer to study the formation of 1-deoxy-sphingolipids (1-deoxySLs). researchgate.net In these experiments, cells are incubated with the labeled alanine, and the subsequent appearance of deuterium in the 1-deoxySL pool is monitored by mass spectrometry. This provides direct evidence for the utilization of alanine in this alternative sphingolipid biosynthetic pathway.

Investigation of 1-deoxySphingolipid Formation Pathways and Their Regulation

The enzyme serine palmitoyltransferase (SPT) is the first and rate-limiting step in the de novo synthesis of sphingolipids, typically catalyzing the condensation of L-serine and palmitoyl-CoA. nih.govresearchgate.netnih.gov However, under certain conditions, SPT can utilize L-alanine as an alternative substrate, leading to the formation of cytotoxic 1-deoxySLs. nih.govnih.gov These atypical sphingolipids lack the C1-hydroxyl group, which renders them resistant to canonical degradation pathways and unable to be converted into complex sphingolipids. uzh.chuzh.ch

The use of D-Alanine-2,3,3,3-d4 in metabolic labeling experiments has been fundamental to understanding the formation of these toxic metabolites. In these studies, cells are cultured in a medium containing the deuterated alanine. The deuterium atoms act as a tracer, allowing for the differentiation between pre-existing lipids and those newly synthesized using the labeled substrate. When D-Alanine-2,3,3,3-d4 is condensed with palmitoyl-CoA by SPT, it results in the formation of 1-deoxysphinganine containing a deuterium label (a +3 mass shift is observed as one deuterium is lost during the condensation reaction). uzh.ch These labeled 1-deoxySLs can then be identified and quantified using high-resolution mass spectrometry. uzh.chjci.org

This technique has been instrumental in studying conditions where 1-deoxySL formation is pathologically elevated, such as in the inherited neuropathy Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1). researchgate.netuzh.ch HSAN1 is caused by mutations in the SPT subunits, SPTLC1 and SPTLC2, which alter the enzyme's substrate preference. nih.govuzh.ch By treating cells expressing these mutants with D-Alanine-2,3,3,3-d4, researchers have been able to quantify the increased rate of 1-deoxySL synthesis and confirm that these mutations lead to a shift in substrate specificity. researchgate.netoup.com

Furthermore, studies using D-Alanine-2,3,3,3-d4 have revealed a previously unknown metabolic pathway for the degradation of 1-deoxySLs. It was discovered that these supposedly "dead-end" metabolites can be processed by cytochrome P450 (CYP) 4F enzymes. nih.gov This finding was achieved by tracing the downstream metabolites of the initially formed deuterated 1-deoxySLs. nih.govuzh.ch

| Experimental Approach | Key Finding | Reference |

| Metabolic labeling with D-Alanine-2,3,3,3-d4 in cells expressing HSAN1-mutant SPTLC1. | Confirmed that HSAN1 mutations increase the formation of 1-deoxySLs from alanine. | uzh.choup.com |

| Isotope tracing with D-Alanine-2,3,3,3-d4 and ω-d3-labeled palmitic acid. | Identified downstream metabolites of 1-deoxySLs, revealing a CYP4F-dependent degradation pathway. | nih.govuzh.ch |

| Quantification of de novo synthesized lipids via mass spectrometry. | The +3 mass shift from D-Alanine-2,3,3,3-d4 allows for precise measurement of 1-deoxySL synthesis rates. | uzh.chjci.org |

Role of Alanine Availability in Serine Palmitoyltransferase (SPT) Substrate Specificity

The substrate specificity of SPT is not absolute and can be influenced by the relative availability of its substrates, L-serine and L-alanine. Research utilizing D-Alanine-2,3,3,3-d4 has demonstrated that the ratio of alanine to serine is a critical modulator of SPT activity and dictates the balance between canonical sphingolipid and 1-deoxySL synthesis. biorxiv.org

Metabolic flux assays using stable isotope tracers, including D-Alanine-2,3,3,3-d4 and d3-¹⁵N-L-serine, have been pivotal in demonstrating this relationship. nih.govbiorxiv.org In these experiments, cells are exposed to varying concentrations of labeled alanine and serine, and the incorporation of these isotopes into newly synthesized sphingolipids is measured. Studies in various cell lines, including primary human fibroblasts, have shown a strong positive correlation between the availability of L-alanine and the rate of 1-deoxySL formation. biorxiv.org As the concentration of D-Alanine-2,3,3,3-d4 is increased while keeping the labeled serine concentration constant, a proportional increase in the synthesis of deuterated 1-deoxySLs is observed, accompanied by a corresponding decrease in the formation of canonical sphingolipids. biorxiv.org

This finding is significant not only for understanding the pathology of HSAN1, where mutant SPT has an inherently higher affinity for alanine, but also for conditions like type 2 diabetes, where plasma levels of 1-deoxySLs are elevated. nih.govbiorxiv.org The research suggests that alongside genetic predispositions, metabolic disturbances that alter the cellular alanine-to-serine ratio can shift SPT's activity towards the production of neurotoxic 1-deoxySLs, even with the wild-type enzyme. biorxiv.org This highlights that substrate availability is a key regulatory factor for SPT and a potential therapeutic target for diseases associated with elevated 1-deoxySLs. biorxiv.orgresearchgate.net

| Condition | Observation | Implication | Reference |

| Increasing D-Alanine-2,3,3,3-d4 concentration at constant d3-¹⁵N-L-serine concentration in fibroblasts. | Strong positive correlation between L-alanine availability and 1-deoxySL formation, with a proportional reduction in canonical sphingolipid synthesis. | The alanine/serine ratio is a critical modulator of SPT substrate specificity. | biorxiv.org |

| Metabolic labeling in HEK293 cells with both wild-type and HSAN1-mutant SPT. | Even wild-type SPT produces significant amounts of 1-deoxySLs when alanine availability is high. | Elevated alanine levels can drive 1-deoxySL formation independent of SPT mutations. | oup.combiorxiv.org |

| Isotope tracing in various cell models (liver, renal). | The shift from canonical to 1-deoxySL synthesis with increasing alanine is a general cellular phenomenon. | Disturbances in amino acid homeostasis can have significant impacts on lipid metabolism. | biorxiv.org |

Role of D Alanine 2,3,3,3 D4 in Enzymatic Mechanism Elucidation

Kinetic Isotope Effect (KIE) Studies for Probing Reaction Transition States

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. By measuring these changes in reaction rates, valuable insights into the bond-breaking and bond-forming steps of the enzymatic reaction mechanism can be obtained. D-Alanine-2,3,3,3-d4, with deuterium (B1214612) at the C2, and three at the C3 positions, is instrumental in these studies. nih.gov

Determination of Primary and Solvent Kinetic Isotope Effects with D-Alanine-2,3,3,3-d4

In studies of D-Amino Acid Oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, the use of deuterated substrates like [2-D]D-alanine has been crucial. d-nb.inforesearchgate.net Research on DAAO from the yeast Rhodotorula gracilis has demonstrated significant primary and solvent kinetic isotope effects. d-nb.inforesearchgate.netnih.gov

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. With [2-D]D-alanine, a large primary substrate isotope effect on the rate of enzyme reduction was observed, which varied with pH. d-nb.inforesearchgate.netnih.gov At a low pH, the effect was substantial, while it decreased at a higher pH. d-nb.inforesearchgate.netnih.gov

A solvent KIE, determined by running the reaction in heavy water (D₂O), provides information about the role of proton transfers from the solvent in the reaction mechanism. For the reaction of D-alanine with DAAO, a significant solvent deuterium isotope effect was observed at pH 6, which diminished at pH 10. d-nb.inforesearchgate.netnih.gov

The "double" kinetic isotope effect, measured using [2-D]D-alanine in D₂O, was found to be the product of the individual primary and solvent KIEs. d-nb.inforesearchgate.netnih.gov This multiplicative relationship suggests that the cleavage of the Cα-H bond and a proton transfer event are part of a concerted step in the transition state. d-nb.inforesearchgate.netnih.gov

Table 1: Kinetic Isotope Effects in D-Amino Acid Oxidase Catalysis with D-Alanine

| Isotope Effect Type | Substrate/Solvent | pH | KIE Value | Reference |

| Primary KIE | [2-D]D-alanine | Low | 9.1 ± 1.5 | d-nb.inforesearchgate.net |

| Primary KIE | [2-D]D-alanine | High | 2.3 ± 0.3 | d-nb.inforesearchgate.net |

| Solvent KIE | D-Alanine in D₂O | 6.0 | 3.1 ± 1.1 | d-nb.inforesearchgate.netnih.gov |

| Solvent KIE | D-Alanine in D₂O | 10.0 | 1.2 ± 0.2 | d-nb.inforesearchgate.netnih.gov |

| Double KIE (Primary) | [2-D]D-alanine in D₂O | 6.0 | 8.4 ± 2.4 | d-nb.inforesearchgate.netnih.gov |

| Double KIE (Solvent) | [2-D]D-alanine in D₂O | 6.0 | 2.9 ± 0.8 | d-nb.inforesearchgate.netnih.gov |

Elucidation of Hydride Transfer and Proton Transfer Mechanisms in D-Amino Acid Oxidases

The data from KIE studies with deuterated D-alanine have been pivotal in distinguishing between different proposed mechanisms for D-Amino Acid Oxidase, primarily the hydride transfer and carbanion mechanisms. d-nb.infonih.gov The carbanion mechanism involves the removal of the substrate's α-proton by a base in the enzyme's active site, forming a carbanion intermediate. d-nb.info In contrast, the hydride transfer mechanism proposes the direct transfer of a hydride ion (a proton and two electrons) from the substrate's α-carbon to the FAD cofactor. ebi.ac.uk

The significant primary KIEs observed with [2-D]D-alanine strongly support the cleavage of the Cα-H bond in the rate-limiting step. d-nb.inforesearchgate.net The independence of the primary and solvent KIEs, as evidenced by the multiplicative nature of the double KIE, is consistent with a concerted mechanism where the rupture of two bonds to hydrogen occurs in the transition state. d-nb.inforesearchgate.netnih.gov These findings provide compelling evidence for a hydride transfer mechanism for the dehydrogenation reaction catalyzed by D-amino acid oxidase and argue against the presence of an intermediate, such as a carbanion. d-nb.inforesearchgate.netnih.gov

Investigating Alanine (B10760859) Racemase Activity and Stereospecificity

Alanine racemase is a bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine, an essential component of the bacterial cell wall. ebi.ac.uknih.govwikipedia.org This makes it a key target for antimicrobial drugs. wikipedia.org The use of deuterated alanine isotopes, such as L-Alanine-2,3,3,3-d4, has been instrumental in studying the activity and stereospecificity of this enzyme. chemrxiv.orgresearchgate.net

Monitoring Enzymatic Conversion of L-Alanine-2,3,3,3-d4 to D-Alanine-3,3,3-d3

A key experimental approach to monitor alanine racemase activity involves the use of L-Alanine-2,3,3,3-d4 as a substrate. chemrxiv.orgresearchgate.net The enzyme catalyzes the removal of the α-proton and its replacement, leading to the formation of D-Alanine-3,3,3-d3. chemrxiv.orgresearchgate.net This conversion can be accurately monitored using techniques like mass spectrometry, allowing for the quantification of the product and thus the determination of enzyme activity. chemrxiv.org

This method has been applied to study alanine racemase activity in various contexts, including in bacterial cultures and animal models. chemrxiv.org For instance, the rapid transformation of L-Ala-2,3,3,3-d4 to its D-form has been observed in bacterial cultures, demonstrating the efficiency of microbial alanine racemase. chemrxiv.org

Differentiation of Microbial versus Endogenous Alanine Racemase Contributions

A significant application of deuterated alanine is in distinguishing between the contributions of microbial and endogenous (host) alanine racemase activity. chemrxiv.orgresearchgate.net D-alanine is found in mammals, and its origins have been a subject of investigation, with potential sources being diet, gut microbiota, and endogenous synthesis. researchgate.net

By administering L-Ala-2,3,3,3-d4 to germ-free mice and conventional mice with normal gut microbiota, researchers have been able to trace the source of D-alanine. chemrxiv.orgresearchgate.net In germ-free mice fed with L-Ala-2,3,3,3-d4, no significant conversion to D-Ala-3,3,3-d3 was detected, indicating a lack of endogenous alanine racemase activity within the timeframe of the study. chemrxiv.org Conversely, in conventional mice, the administration of L-Ala-2,3,3,3-d4 resulted in the detection of D-Ala-3,3,3-d3 in various tissues, confirming that the gut microbiota is a primary source of D-alanine in these animals. chemrxiv.org

These findings underscore the crucial role of the gut microbiome in D-alanine metabolism and suggest that in mice, D-alanine originates from microbial and dietary sources rather than endogenous enzymatic racemization. researchgate.net

Applications of D Alanine 2,3,3,3 D4 in Microbiological and Cellular Studies

Bacterial Metabolism of D-Alanine and Its Derivatives

D-alanine is a crucial component for most bacteria, primarily for the construction of their cell wall. The use of deuterated D-alanine has been instrumental in studying the intricate metabolic network surrounding this essential amino acid.

Identification and Characterization of D-Alanine Aminotransferase Pathways in Specific Microorganisms

D-Alanine aminotransferase (EC 2.6.1.21), also known as D-amino acid aminotransferase, is a key enzyme in D-alanine metabolism. nih.govnzytech.com It catalyzes the transamination of D-alanine with an α-keto acid, a critical step in both the synthesis and degradation of D-alanine. nih.gov Studies utilizing isotopically labeled alanine (B10760859), such as D-Alanine-2,3,3,3-d4, have been pivotal in identifying and characterizing the activity of this enzyme in various bacteria.

For instance, research on the marine bacterium Pseudoalteromonas sp. strain CF6-2 demonstrated that D-alanine aminotransferase is indispensable for the catabolism of D-alanine. nih.gov By using labeled substrates, researchers can track the transfer of the amino group and the carbon skeleton, confirming the enzymatic pathway. Such studies have shown that D-alanine aminotransferase is prevalent in marine bacteria, particularly among Gammaproteobacteria, suggesting its significant role in the marine nitrogen cycle. nih.gov

In some bacteria, D-alanine aminotransferase provides an alternative route for D-alanine synthesis, which is particularly important in species where the primary enzyme for D-alanine production, alanine racemase, is absent or inhibited. nih.govunl.edu The use of D-Alanine-2,3,3,3-d4 allows for the direct measurement of the flux through this aminotransferase pathway, providing quantitative data on its contribution to the cellular D-alanine pool.

Investigation of D-Alanine's Essential Role in Bacterial Cell Wall Peptidoglycan Biosynthesis

Peptidoglycan is a polymer that forms a mesh-like layer outside the plasma membrane of most bacteria, forming the cell wall. acs.org D-alanine is an essential building block of the peptide side chains that cross-link the glycan strands of peptidoglycan, providing structural integrity to the cell. oup.comresearchgate.net The biosynthesis of peptidoglycan is a complex process involving multiple enzymatic steps that take place in the cytoplasm and at the cell membrane. oup.com

The incorporation of D-alanine into the peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide, is a critical step. oup.com This process begins with the synthesis of the dipeptide D-alanyl-D-alanine by the enzyme D-alanine-D-alanine ligase (Ddl). nih.gov Isotopically labeled D-alanine, including D-Alanine-2,3,3,3-d4, has been used to trace the journey of D-alanine from the cytoplasm into the cell wall structure. acs.org These studies confirm that exogenously supplied D-alanine can be directly utilized by bacteria and incorporated into their peptidoglycan. acs.org This has been a foundational technique for understanding the dynamics of cell wall synthesis and remodeling.

| Research Focus | Key Findings |

| Peptidoglycan Structure | D-alanine is a key component of the muropeptide cross-links in both Gram-positive and Gram-negative bacteria. acs.org |

| Precursor Synthesis | D-alanyl-D-alanine is synthesized by D-alanine-D-alanine ligase and added to the UDP-MurNAc-tripeptide. oup.comnih.gov |

| Tracer Studies | Isotopically labeled D-alanine is incorporated into the peptidoglycan, allowing for the study of cell wall biosynthesis. acs.org |

Analysis of Metabolic Adaptations in Alanine Racemase Deficient Bacterial Strains

Alanine racemase is the primary enzyme responsible for the production of D-alanine from L-alanine in most bacteria. researchgate.netnih.gov Mutants lacking a functional alanine racemase gene (alr) are typically auxotrophic for D-alanine, meaning they require an external source of this amino acid for growth. nih.govnih.gov

The use of D-Alanine-2,3,3,3-d4 has been crucial in studying the metabolic consequences of alanine racemase deficiency. By supplying labeled D-alanine to these mutant strains, researchers can investigate alternative pathways for D-alanine synthesis and utilization. For example, some bacteria can compensate for the loss of alanine racemase by upregulating the activity of D-alanine aminotransferase. nih.govunl.edu

Furthermore, studies on alanine racemase-deficient strains of Mycobacterium tuberculosis have shown that these mutants are defective for survival in macrophages and in mouse models of infection, highlighting the essentiality of D-alanine for pathogenesis. nih.gov The ability to rescue the growth of these mutants with D-alanine confirms the specific metabolic defect. Research on Streptococcus mutans has similarly shown that the viability of an alr mutant is strictly dependent on an external source of D-alanine. nih.gov

In Vitro Cellular Applications for Metabolic Research

Beyond its use in microbiology, D-Alanine-2,3,3,3-d4 is a valuable tracer for studying metabolic processes in eukaryotic cells and cell-free systems. While D-alanine is not as central to mammalian metabolism as it is to bacteria, its labeled form can provide insights into amino acid transport and enzyme kinetics.

Studies on Isotopic Exchange and Enzyme Activity in Cell-Free Extract Systems

Cell-free extracts provide a simplified system to study enzyme activity without the complexities of a living cell. D-Alanine-2,3,3,3-d4 is an ideal substrate for in vitro assays of enzymes involved in alanine metabolism. The deuterium (B1214612) label allows for the sensitive detection of products and the measurement of kinetic isotope effects, which can provide detailed information about the reaction mechanism. researchgate.net

For instance, the activity of alanine racemase can be studied by monitoring the conversion of L-Alanine-2,3,3,3-d4 to D-Alanine-3,3,3-d3. researchgate.netresearchgate.net This type of assay allows for the precise determination of enzyme kinetics and the screening of potential inhibitors. Similarly, the activity of D-alanine aminotransferase can be assayed by following the transfer of the amino group from deuterated D-alanine to an α-keto acid acceptor. nzytech.com

Isotopic exchange studies using deuterated substrates in cell-free systems have also been instrumental in understanding the reversibility of enzymatic reactions and the nature of enzyme-substrate intermediates. These studies provide fundamental insights into the catalytic mechanisms of enzymes that are often difficult to obtain from studies in whole cells.

Broader Implications and Future Research Directions

Potential of Deuterated D-Alanine in Systems Biology and Multi-Omics Approaches

The use of stable isotope-labeled compounds like D-Alanine-2,3,3,3-d4 is becoming increasingly valuable in the fields of systems biology and multi-omics. These approaches simultaneously investigate multiple levels of biological information, such as the genome, proteome, and metabolome, to construct a comprehensive understanding of an organism.

In this context, D-Alanine-2,3,3,3-d4 can be employed as a tracer to follow the metabolic fate of D-alanine through various interconnected pathways. This allows researchers to build more accurate and dynamic models of cellular metabolism. For instance, in studies of type 1 diabetes, multi-omics approaches have been used to identify potential biomarkers by analyzing disturbances in proteins, metabolites, lipids, and transcripts in high-risk individuals. nih.gov Metabolomics studies, a key component of multi-omics, have identified significant alterations in alanine (B10760859) levels in subjects at high risk for type 1 diabetes. nih.gov The ability to trace the flux of deuterated D-alanine would provide a more granular view of these metabolic dysregulations.

The integration of data from proteomics, metabolomics, and other "omics" fields, facilitated by tracers like D-Alanine-2,3,3,3-d4, can help to construct novel and clinically relevant biomarker signatures for complex diseases. nih.gov

Integration with Advanced Computational Modeling for Deeper Mechanistic Insights

The data generated from experiments using D-Alanine-2,3,3,3-d4 can be powerfully leveraged when integrated with advanced computational modeling. These models can simulate and predict the behavior of complex biological systems, providing deeper mechanistic insights that are not achievable through experimental work alone.

For example, kinetic models of metabolic networks can incorporate the flux data obtained from tracing studies with D-Alanine-2,3,3,3-d4 to refine their predictions of metabolic shifts under different conditions. This can be particularly useful in understanding the metabolic adaptations of bacteria. D-alanine is a crucial component of the bacterial cell wall, specifically in the peptidoglycan layer. nih.govbvsalud.org The metabolic pathway of D-alanine involves its formation from L-alanine by alanine racemase and the subsequent creation of D-alanyl-D-alanine. nih.gov By tracing the incorporation of D-Alanine-2,3,3,3-d4 into the cell wall, researchers can develop and validate computational models of bacterial cell wall synthesis. These models can then be used to simulate the effects of antibiotics that target this pathway, such as D-cycloserine, which competitively inhibits both alanine racemase and D-alanine-D-alanine ligase. nih.govunl.edu

Advancements in Isotopic Labeling Strategies for Addressing Complex Biological Questions

The utility of D-Alanine-2,3,3,3-d4 is part of a broader trend of increasingly sophisticated isotopic labeling strategies in biological research. These methods are crucial for tackling complex questions about protein structure, dynamics, and function.

One prominent application is in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.comisotope.com In NMR studies of large proteins and protein assemblies, selective isotope labeling is used to simplify complex spectra and highlight specific regions of interest. isotope.comckisotopes.com For instance, selective labeling of alanine methyl groups on a deuterated background has been developed to extend the capabilities of methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) techniques, which are used to study high-molecular-weight proteins. isotope.comckisotopes.com This allows for the investigation of protein structure and dynamics in systems that were previously intractable. isotope.comckisotopes.com

Future advancements may involve combining D-Alanine-2,3,3,3-d4 with other isotopically labeled precursors to create more complex labeling patterns. This would enable researchers to probe intricate interactions between different metabolic pathways and to study the coordinated synthesis of complex biomolecules.

Exploration of Uncharted Metabolic Pathways and Enzyme Activities Amenable to D-Alanine-2,3,3,3-d4 Tracing

While the role of D-alanine in bacterial cell wall synthesis is well-established, there are still uncharted areas of its metabolism and function that can be explored using D-Alanine-2,3,3,3-d4. The specificity of the enzymes and genes in the D-alanine metabolic pathway makes them potential targets for new drugs. bvsalud.org

For example, studies using isotopically labeled L-alanine in germ-free mice have shown that D-alanine in these animals originates from both diet and the gut microbiota, but not from endogenous synthesis. chemrxiv.org This highlights the potential for using D-Alanine-2,3,3,3-d4 to investigate the contribution of gut bacteria to the host's D-amino acid pool and the subsequent physiological effects.

Furthermore, the presence of D-alanine is not limited to bacteria. It has been found in various organisms where its roles are not fully understood. Tracing studies with D-Alanine-2,3,3,3-d4 could help to identify novel enzymes and metabolic pathways that utilize D-alanine, potentially revealing new biological functions for this "unnatural" amino acid. For instance, D-alanine has been shown to be a weak agonist for the inhibitory glycine (B1666218) receptor (GlyR). medchemexpress.com The use of deuterated D-alanine could help to elucidate its neurological roles and the mechanisms of its interaction with receptors in the central nervous system.

Q & A

Q. How is D-Alanine-2,3,3,3-d4 synthesized, and what methods ensure isotopic purity?

- Methodological Answer: D-Alanine-2,3,3,3-d4 is synthesized via deuterium exchange or chemical reduction using deuterated reagents (e.g., D₂O or deuterated reducing agents). Isotopic purity (>98%) is confirmed using nuclear magnetic resonance (NMR) to verify deuterium incorporation at positions 2,3,3,3 and high-resolution mass spectrometry (HRMS) to validate molecular mass and isotopic enrichment . Suppliers like CATO emphasize rigorous synthesis protocols linked to ISO17034 standards for quality assurance .

Q. What analytical techniques are critical for quantifying D-Alanine-2,3,3,3-d4 in biological samples?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is preferred due to its sensitivity and specificity. For example, MRM channels targeting m/z transitions specific to deuterated alanine (e.g., 91→44 for D-Ala-3,3,3-d3) can distinguish it from endogenous alanine. However, biological matrices may introduce background signals near the retention time, necessitating optimized chromatographic separation (e.g., HILIC columns) and internal standardization with isotopically distinct analogs (e.g., ¹³C-labeled alanine) .

Q. Why use deuterium labeling in studies of amino acid metabolism?

- Methodological Answer: Deuterium labeling minimizes metabolic interference while enabling precise tracking of metabolic pathways. For example, D-Alanine-2,3,3,3-d4 allows researchers to monitor racemization (e.g., L- to D-alanine conversion via alanine racemase) or glucose-alanine cycle dynamics without isotopic scrambling. The kinetic isotope effect (KIE) from deuterium can also reveal enzyme mechanisms, such as rate-limiting steps in racemization .

Advanced Research Questions

Q. How can D-Alanine-2,3,3,3-d4 elucidate alanine racemase activity in bacterial vs. mammalian systems?

- Methodological Answer: In bacterial cultures or germ-free mice, administer D-Alanine-2,3,3,3-d4 and quantify D-Ala-3,3,3-d3 (a racemization product) via LC-MS/MS. Compare results with conventional mice to assess host vs. microbiome contributions. Background signals in mammalian tissues may arise from non-enzymatic deuterium exchange, requiring controls (e.g., heat-inactivated enzymes) to validate enzymatic activity .

Q. What experimental design considerations apply when using D-Alanine-2,3,3,3-d4 in metabolic flux analysis (MFA)?

- Methodological Answer:

- Tracer Selection: Use pulse-chase experiments with D-Alanine-2,3,3,3-d4 to trace carbon flux in pathways like gluconeogenesis.

- Sampling Timepoints: Collect samples at early (minutes) and late (hours) intervals to capture dynamic labeling patterns.

- Data Correction: Account for natural isotope abundance and matrix effects using software like IsoCor or INCA.

- Validation: Cross-validate with ¹³C-labeled tracers to confirm pathway specificity .

Q. How does deuterium labeling impact coordination chemistry studies with transition metals?

- Methodological Answer: Deuterium substitution alters bond vibrational frequencies, which can be probed via infrared (IR) spectroscopy or X-ray crystallography to study metal-chelate complexes (e.g., Cu²⁺ or Zn²⁺ binding). Computational modeling (DFT) paired with isotopic data reveals how deuterium affects binding affinity and geometry compared to non-deuterated analogs .

Q. What are common pitfalls in interpreting MRM data for D-Alanine-2,3,3,3-d4, and how are they resolved?

- Methodological Answer:

- Background Noise: Matrix-derived ions (e.g., phospholipids) can co-elute with the analyte. Mitigate by using solid-phase extraction (SPE) or optimizing gradient elution.

- Ion Suppression: Assess via post-column infusion and normalize using stable isotope-labeled internal standards.

- Deuterium Loss: Monitor for in-source fragmentation (e.g., loss of D₂O) by comparing MS/MS spectra with synthetic standards .

Methodological Tables

Table 1. Key Analytical Parameters for D-Alanine-2,3,3,3-d4

Table 2. Research Applications and Associated Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.